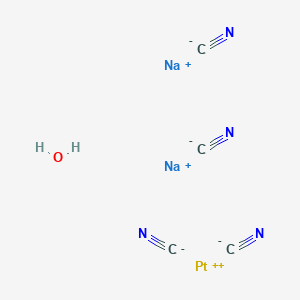

disodium;platinum(2+);tetracyanide;hydrate

Description

Historical Context of Tetracyanoplatinate Chemistry

The study of coordination compounds, including tetracyanoplatinates, has a rich history dating back to antiquity with the use of pigments like Egyptian blue. libretexts.org However, the modern understanding of these complexes is largely built on the foundational work of Alfred Werner in the late 19th and early 20th centuries. libretexts.org His pioneering research on metal ammine complexes, including those of platinum, led to the development of the concept of coordination number and geometry, which are central to understanding compounds like disodium (B8443419) tetracyanoplatinate. libretexts.org Early investigations into platinum complexes established that Pt(II) centers commonly adopt a four-coordinate, square planar geometry. libretexts.org The study of tetracyanoplatinate chains, in particular, gained momentum in the mid to late 20th century as their unique electronic and optical properties began to be understood. acs.orgacs.org

Significance of Square Planar Platinum(II) Complexes in Coordination Chemistry

Square planar complexes represent a significant class of coordination compounds, with platinum(II) complexes being archetypal examples. numberanalytics.com The square planar geometry in these d⁸ metal complexes arises from dsp² hybridization of the central metal atom. numberanalytics.com This specific geometric and electronic structure imparts unique properties to these compounds.

Electronic Properties: Square planar Pt(II) complexes often exhibit diamagnetic behavior due to the pairing of electrons in the d orbitals. numberanalytics.com The energy gap between the d orbitals influences their optical properties, leading to characteristic absorption spectra. numberanalytics.com

Reactivity: Ligand substitution reactions in square-planar Pt(II) complexes are a cornerstone of inorganic reaction mechanism studies. These reactions typically proceed through an associative Sₙ2 mechanism involving a five-coordinate transition state. researchgate.net The nature of the entering and leaving groups, as well as the trans effect of the other ligands, significantly influences the reaction rates. researchgate.netnih.gov

Materials Science Applications: Certain square planar platinum(II) complexes are known for their luminescent properties and have found applications in the development of organic light-emitting diodes (OLEDs). numberanalytics.com The ability of these complexes to form stacked structures can lead to interesting electrical conductivity properties.

The stability of square planar Pt(II) complexes is a key factor in their utility. Studies have shown that four-coordinate square planar species can exhibit greater stability compared to their five-coordinate counterparts. nih.govmdpi.com While the classic view is a simple square planar structure, both experimental and theoretical work have indicated that these complexes can interact with solvent molecules at axial positions, sometimes leading to a tetragonally elongated octahedral first hydration shell. rsc.org

Overview of Current Research Trajectories in Disodium Tetracyanoplatinate Hydrate (B1144303) Systems

Current research on disodium tetracyanoplatinate hydrate and related systems is focused on elucidating their physical properties and exploring their potential for advanced applications. The investigation of their crystal structures and the behavior of the water of hydration is an active area of study. For instance, detailed crystallographic analyses provide insights into the Pt-C bond distances and the coordination environment of the platinum center. researchgate.netresearchgate.net

Furthermore, the spectroscopic properties of such compounds are being investigated to understand their electronic transitions and vibrational modes. researchgate.net Research into the physical properties of related hydrated disodium salts, such as disodium etidronate tetrahydrate, demonstrates the use of techniques like X-ray powder diffraction (XRPD), thermal analysis, and dynamic vapor sorption (DVS) to characterize their stability and phase transitions upon heating and humidification. nih.gov While not directly on the title compound, this line of research highlights the methodologies being applied to understand hydrated salt systems.

Physicochemical Properties of Disodium Tetracyanoplatinate Hydrate

| Property | Value |

| Compound Formula | C₄H₂N₄Na₂OPt |

| Molecular Weight | 363.15 g/mol |

| Appearance | Crystalline powder |

| Boiling Point | >300 °C |

| Exact Mass | 362.96719 u |

| Monoisotopic Mass | 362.96719 u |

The data in this table is sourced from American Elements. americanelements.com

Crystallographic Data for a Related Tetracyanoplatinate Hydrate

The following table presents crystallographic data for tetracyanoplatinate(IV) dihydrate, which provides insight into the structural aspects of tetracyanoplatinate hydrates.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C12/c1 |

| a | 10.867(1) Å |

| b | 6.5314(6) Å |

| c | 11.706(1) Å |

| β | 94.029(2)° |

| Volume | 828.8 ų |

| Z | 4 |

This data pertains to Pt(CN)₄·2H₂O as reported in a 2009 study. researchgate.netresearchgate.net

Structure

2D Structure

Properties

IUPAC Name |

disodium;platinum(2+);tetracyanide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CN.2Na.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZQYSVVRURJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Na+].[Na+].[Pt+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4Na2OPt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Techniques for Disodium Tetracyanoplatinate Hydrate

Conventional Synthetic Routes

The conventional synthesis of alkali metal tetracyanoplatinates, including the disodium (B8443419) salt, typically involves the reaction of a platinum(II) or platinum(IV) precursor with an alkali metal cyanide in an aqueous solution. A common strategy is to start with a readily available platinum source, such as hexachloroplatinic acid (H₂PtCl₆) or its salts.

One established method for a related compound, potassium tetracyanoplatinate(II) trihydrate, provides a basis for the synthesis of the sodium salt. This process involves the reduction of a platinum(IV) species to platinum(II), followed by the introduction of cyanide ligands. A plausible synthetic route for disodium tetracyanoplatinate hydrate (B1144303), adapted from this methodology, would involve the following steps:

Reduction of Platinum(IV) to Platinum(II): A solution of a soluble platinum(IV) salt, such as sodium hexachloroplatinate(IV) (Na₂[PtCl₆]), is treated with a reducing agent. While various reducing agents can be employed, a controlled reduction is necessary to avoid the formation of metallic platinum.

Formation of a Platinum(II) Intermediate: The reduction yields a platinum(II) species in solution. In some procedures, an intermediate platinum(II) compound, such as platinum(II) hydroxide, may be precipitated by adjusting the pH with a base like sodium hydroxide.

Cyanidation: The platinum(II) intermediate is then reacted with a stoichiometric excess of sodium cyanide (NaCN). The cyanide ions displace the other ligands coordinated to the platinum(II) center to form the stable tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻. gauthmath.comnih.gov

Crystallization: The resulting solution containing disodium tetracyanoplatinate is then concentrated, and the hydrated salt is crystallized out. The degree of hydration (the value of 'x' in Na₂[Pt(CN)₄]·xH₂O) can vary depending on the crystallization conditions.

An alternative approach involves starting from a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]). In this case, the direct reaction with sodium cyanide can lead to the formation of disodium tetracyanoplatinate. However, this may result in a mixture of alkali metal cations in the final product, necessitating further purification.

The reaction of platinum(II) sulfide complexes with excess cyanide has also been shown to produce the tetracyanoplatinate(II) ion. nih.gov This suggests that various platinum(II) starting materials can be utilized for the synthesis.

A generalized reaction scheme can be represented as:

[Pt(L)₄]²⁺/⁰ + 4 NaCN → Na₂[Pt(CN)₄] + 4 NaL (where L is a displaceable ligand)

| Starting Material | Reagents | Key Steps |

| Sodium hexachloroplatinate(IV) | Reducing agent, Sodium hydroxide, Sodium cyanide | Reduction of Pt(IV) to Pt(II), Precipitation of Pt(OH)₂, Cyanidation |

| Potassium tetrachloroplatinate(II) | Sodium cyanide | Ligand exchange |

| Platinum(II) sulfide complexes | Sodium cyanide | Ligand exchange with excess cyanide |

Controlled Crystallization Techniques

The growth of high-quality single crystals of disodium tetracyanoplatinate hydrate is essential for detailed structural analysis and for applications that rely on its optical and electronic properties. Controlled crystallization techniques are employed to regulate the nucleation and growth processes, leading to larger and more perfect crystals.

Crystal growth in gels is a powerful technique for obtaining high-quality crystals of sparingly soluble or easily precipitated compounds. The gel matrix, typically silica gel, acts as a diffusion-controlled medium, slowing down the reaction and transport rates, which in turn reduces the number of nucleation sites and promotes the growth of larger, more perfect crystals. unifr.chescholarship.org

A general procedure for growing crystals of a complex salt like disodium tetracyanoplatinate in a silica gel would involve:

Gel Preparation: A silica gel is prepared by acidifying a solution of sodium silicate. The pH is a critical parameter that influences the gelling time and the quality of the gel. gauthmath.com

Reactant Diffusion: The reactants are introduced into the gel in a way that allows for slow diffusion and reaction. Two common setups are:

Single Diffusion: One of the reactants, for instance, a soluble platinum(II) salt, is incorporated into the gel medium before it sets. After setting, a solution of the other reactant, sodium cyanide, is carefully layered on top of the gel.

Double Diffusion: The gel is set in a U-tube or a straight tube. Solutions of the two reactants, a platinum salt and sodium cyanide, are then placed in separate arms or on opposite ends of the gel column. The reactants diffuse towards each other through the gel, and crystallization occurs where they meet. researchgate.net

The slow diffusion rates within the gel prevent rapid precipitation and allow for the controlled formation of well-defined crystals over a period of days to weeks.

The double infusion or double diffusion technique, which is a broader category that includes gel methods, can also be performed in the absence of a gel matrix. This method relies on the slow mixing of two reactant solutions to control the rate of precipitation and crystallization.

In a typical setup for a complex salt, two separate solutions, one containing the metal salt (e.g., a soluble platinum(II) complex) and the other containing the ligand salt (e.g., sodium cyanide), are slowly introduced into a crystallization vessel. nih.govresearchgate.net The slow infusion allows the concentration of the product to build up gradually to the point of supersaturation, leading to controlled nucleation and crystal growth.

Key parameters to control in this method include the concentration of the reactant solutions, the rate of infusion, and the temperature. A buffer layer of a pure solvent can be used between the two reactant solutions to further slow down the initial mixing process. researchgate.net

| Crystallization Technique | Principle | Advantages |

| Crystal Growth in Gels | Slow diffusion of reactants through a gel matrix. | Reduces nucleation sites, promotes growth of large, high-quality crystals. |

| Double Infusion Methods | Slow mixing of two reactant solutions. | Controlled supersaturation, allows for the growth of well-formed crystals. |

Derivatization and Precursor Synthesis for Related Platinum Complexes

The synthesis of disodium tetracyanoplatinate often begins with the preparation of suitable platinum precursor complexes. The choice of precursor can influence the reaction conditions and the purity of the final product.

Commonly used starting materials for the synthesis of platinum(II) complexes are potassium tetrachloroplatinate(II) (K₂[PtCl₄]) and sodium hexachloroplatinate(IV) (Na₂[PtCl₆]). nih.gov

Synthesis from K₂[PtCl₄]: This readily available salt is a versatile precursor for a wide range of platinum(II) complexes. The synthesis of other platinum(II) complexes often involves the substitution of the chloride ligands with other ligands. For the synthesis of tetracyanoplatinates, K₂[PtCl₄] can be reacted directly with sodium cyanide.

Synthesis from Na₂[PtCl₆]: Sodium hexachloroplatinate(IV) is another common starting material. nih.gov As mentioned in the conventional synthesis section, its use requires a reduction step to obtain the platinum(II) oxidation state necessary for the formation of the tetracyanoplatinate(II) complex.

Synthesis of Platinum(II) Cyanide Precursors: In some synthetic strategies, platinum(II) cyanide (Pt(CN)₂) itself can be prepared as an intermediate. This can be achieved by reacting a platinum(II) salt with a cyanide source under conditions that lead to the precipitation of Pt(CN)₂. This insoluble precursor can then be reacted with a solution of sodium cyanide to form the soluble disodium tetracyanoplatinate.

The derivatization of the tetracyanoplatinate complex itself is less common due to its high stability. However, the platinum center can be oxidized to higher oxidation states in the presence of strong oxidizing agents, leading to the formation of different platinum cyanide complexes.

| Precursor Compound | Formula | Typical Use |

| Sodium hexachloroplatinate(IV) | Na₂[PtCl₆] | Starting material for Pt(IV) and, after reduction, Pt(II) complexes. |

| Potassium tetrachloroplatinate(II) | K₂[PtCl₄] | Common precursor for a wide variety of Pt(II) complexes. |

| Platinum(II) cyanide | Pt(CN)₂ | Insoluble intermediate for the synthesis of soluble tetracyanoplatinates. |

Structural Elucidation and Crystallographic Analysis of Disodium Tetracyanoplatinate Hydrate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the specific arrangement of atoms. nist.gov For compounds like disodium (B8443419) tetracyanoplatinate trihydrate, this method is essential for elucidating the coordination environment of the platinum and sodium ions and understanding the role of water molecules in the crystal lattice.

While a complete, publicly available single-crystal structure determination for Na₂[Pt(CN)₄]·3H₂O is not readily found in current literature searches, key structural features can be understood from related tetracyanoplatinate compounds and spectroscopic studies.

Anion Geometry and Platinum(II) Coordination Environment

The [Pt(CN)₄]²⁻ anion is the fundamental building block of the compound. In this complex ion, the central platinum(II) ion is coordinated to four cyanide ligands. As a d⁸ metal ion, Pt(II) strongly favors a square-planar coordination geometry. doubtnut.combrainly.in The platinum atom lies at the center of a square, with the four cyanide groups positioned at the corners. The carbon atoms of the cyanide ligands are directly bonded to the platinum center. This square-planar arrangement is a consistent feature across various tetracyanoplatinate salts.

Cation Influence on Crystal Structure and Pt-Pt Distances

In many solid tetracyanoplatinate salts, the square-planar [Pt(CN)₄]²⁻ anions stack on top of one another, forming linear chains. A key structural parameter in these compounds is the distance between adjacent platinum atoms (the Pt-Pt distance) in a stack. webqc.org This distance is significantly influenced by the nature of the cation (in this case, Na⁺) and the arrangement of the water molecules.

The size and coordination preference of the cation affect how the anionic stacks and water molecules pack together in the crystal lattice. Different cations can lead to variations in the Pt-Pt separation, which in turn influences the electronic and optical properties of the material. For comparison, the Pt-Pt distances in other hydrated tetracyanoplatinate salts have been reported to vary significantly:

| Compound | Pt-Pt Distance (Å) |

| Mg[Pt(CN)₄]·7H₂O | 3.16 |

| Ca[Pt(CN)₄]·5H₂O | 3.36 |

| Sr[Pt(CN)₄]·5H₂O | 3.58 |

| Table 1: Comparison of Pt-Pt distances in various hydrated tetracyanoplatinate salts. This data, taken from related compounds, illustrates the significant influence of the cation on the crystal packing and inter-platinum spacing. wikipedia.org |

The specific Pt-Pt distance in Na₂[Pt(CN)₄]·3H₂O would be a critical finding from its single-crystal X-ray structure to fully characterize its solid-state properties.

Neutron Diffraction Studies of Hydrates

Neutron diffraction is a powerful complementary technique to X-ray diffraction for studying crystalline hydrates. webqc.org Because neutrons scatter from atomic nuclei, they are particularly effective at locating light atoms, such as hydrogen, with high precision. An X-ray diffraction study can determine the positions of heavy atoms like platinum with great accuracy, but it is less precise for hydrogen atoms.

A neutron diffraction study of Na₂[Pt(CN)₄]·3H₂O would provide an unambiguous determination of the positions of the hydrogen atoms in the water molecules. This would allow for a highly detailed and accurate description of the hydrogen-bonding network, including the geometry of the O-H···N bonds between water and cyanide ligands and the coordination of water molecules around the sodium ions. fishersci.ca Currently, no specific neutron diffraction studies for disodium tetracyanoplatinate hydrate (B1144303) are available in the surveyed literature.

Polymorphism and Solid-State Structures

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical formula but different internal crystal packing, which can lead to different physical properties. Compounds that incorporate solvent molecules, like water, into their crystal lattice can exhibit pseudopolymorphism, where different crystalline forms arise from variations in the hydration state (e.g., a dihydrate vs. a trihydrate).

The existence of different hydrated forms of disodium tetracyanoplatinate or different crystalline arrangements for the same hydrate (e.g., the trihydrate) would constitute polymorphism or pseudopolymorphism. While various hydrates of alkali metal tetracyanoplatinates are known, wikipedia.org specific studies detailing distinct polymorphic forms of Na₂[Pt(CN)₄]·3H₂O have not been identified in the current search. The identification of polymorphs would require systematic crystallization experiments and characterization by methods such as powder X-ray diffraction.

Intermolecular Interactions and Hydrogen Bonding Networks

The primary interactions are:

Ionic Bonds: Electrostatic attraction between the positively charged sodium ions (Na⁺) and the negatively charged tetracyanoplatinate anions ([Pt(CN)₄]²⁻).

Coordination Bonds: The interaction between the water molecules and the sodium cations. Alkali metal ions in hydrated crystals are typically surrounded by a shell of water molecules.

Hydrogen Bonds: These are crucial for the stability and specific geometry of the crystal. americanelements.com In this structure, hydrogen bonds are expected to form between the hydrogen atoms of the water molecules and the electronegative nitrogen atoms at the ends of the cyanide ligands (O-H···N). researchgate.net Additional hydrogen bonds may exist between adjacent water molecules.

A complete analysis of the crystal structure would map out this intricate three-dimensional network, showing how the individual components are linked together to form the stable solid-state material. wikipedia.org

Analysis of Pt···Pt Interactions (Platinophilic Interactions)

A hallmark of many square-planar platinum(II) complexes is the tendency of the [Pt(CN)₄]²⁻ units to stack in a columnar fashion, leading to short separations between adjacent platinum atoms. These separations are often less than the sum of the van der Waals radii, indicating an attractive interaction known as a platinophilic interaction. This interaction, which is a type of metallophilic interaction, arises from electron correlation effects between the closed-shell d⁸ metal centers.

In the crystal structure of disodium tetracyanoplatinate trihydrate, the [Pt(CN)₄]²⁻ anions are arranged in a staggered configuration, forming one-dimensional chains along the crystallographic c-axis. The platinum atoms within these chains are not directly aligned one above the other. Instead, they are displaced relative to each other, resulting in a Pt···Pt distance that is a critical parameter in defining the strength of the platinophilic interaction.

Interactive Data Table: Representative Pt···Pt Distances in Tetracyanoplatinate Salts

| Compound | Pt···Pt Distance (Å) |

| K₂[Pt(CN)₄]Br₀.₃·3H₂O (KCP) | 2.89 |

| Mg[Pt(CN)₄]·7H₂O | 3.15 |

| Cs₂[Pt(CN)₄]·H₂O | 3.54 |

| Na₂[Pt(CN)₄]·3H₂O | Data not available |

Note: The data in this table is for comparative purposes and highlights the variability of platinophilic interactions based on the cationic and hydration environment.

Hydrogen Bonding within the Hydrate Lattice

The presence of three water molecules per formula unit in disodium tetracyanoplatinate trihydrate leads to an extensive and complex hydrogen-bonding network that plays a pivotal role in stabilizing the crystal structure. These hydrogen bonds involve the water molecules acting as both donors and acceptors, linking the [Pt(CN)₄]²⁻ anions and coordinating to the sodium cations.

The nitrogen atoms of the cyanide ligands are effective hydrogen bond acceptors, readily participating in interactions with the hydrogen atoms of the water molecules. These O-H···N bonds are crucial in knitting together the columnar stacks of the tetracyanoplatinate anions. Furthermore, the water molecules themselves form hydrogen bonds with each other (O-H···O), creating a robust network that permeates the entire crystal lattice.

Interactive Data Table: Typical Hydrogen Bond Geometries

| Donor (D) | Acceptor (A) | D-H···A Interaction | Typical Distance (Å) |

| O (Water) | N (Cyanide) | O-H···N | 2.8 - 3.2 |

| O (Water) | O (Water) | O-H···O | 2.7 - 3.0 |

Note: The distances provided are typical ranges for such interactions and the specific values for Na₂[Pt(CN)₄]·3H₂O would require dedicated crystallographic analysis.

Electronic Structure and Theoretical Modeling of Disodium Tetracyanoplatinate Hydrate

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in elucidating the electronic structure and spectroscopic properties of the [Pt(CN)₄]²⁻ complex. nih.gov These methods offer a balance between computational cost and accuracy, making them suitable for systems containing heavy elements like platinum.

To accurately model the [Pt(CN)₄]²⁻ anion, it is crucial to account for relativistic effects. Studies have compared various computational strategies, including fully relativistic four-component approaches and more approximate methods like the scalar zeroth-order regular approximation (ZORA) and the use of relativistic effective core potentials (ECPs). researchgate.net Results indicate that ECPs can reproduce the significant contraction of the platinum-carbon bond caused by relativistic effects with good accuracy. researchgate.net The choice of exchange-correlation functional (e.g., BLYP, PBE, B3LYP) and the basis set quality also influences the calculated bond lengths, with triple-zeta basis sets including polarization functions generally providing converged results. researchgate.net For instance, the Pt-C bond is found to be about 1% shorter when calculated with the PBE functional compared to BLYP. researchgate.net

TD-DFT calculations are particularly useful for interpreting the electronic absorption spectra of these complexes. nih.gov By calculating the energies of the lowest singlet and triplet states, researchers can assign the observed optical transitions. nih.govchegg.com For the [Pt(CN)₄]²⁻ anion, the absorption bands in the UV region are typically assigned to metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. nih.gov

| Computational Method | Pt-C Bond Length (pm) | C-N Bond Length (pm) | Reference |

|---|---|---|---|

| Relativistic ECP (PBE) | ~200.3 | ~117.5 | researchgate.net |

| Relativistic ECP (BLYP) | ~202.3 | ~117.6 | researchgate.net |

The electronic properties of the [Pt(CN)₄]²⁻ anion are best understood through its molecular orbital (MO) diagram. The platinum(II) ion has a d⁸ electron configuration. doubtnut.com In a square planar geometry, the d-orbitals split in energy. The cyanide ion (CN⁻) is a strong-field ligand that interacts with the platinum valence orbitals (5d, 6s, 6p) to form sigma (σ) and pi (π) bonds. doubtnut.comchegg.com

The MO diagram shows that the eight d-electrons of Pt(II) occupy the lower-energy d-orbitals, resulting in a diamagnetic complex with no unpaired electrons. doubtnut.comsarthaks.com The highest occupied molecular orbital (HOMO) is typically of d-orbital character, specifically the d_z² orbital, while the lowest unoccupied molecular orbital (LUMO) is often a combination of the platinum 6p_z orbital and ligand π* orbitals. The primary interactions involve the σ orbitals of the four CN⁻ ligands and the d_x²-y², d_z², s, p_x, and p_y orbitals of the Pt²⁺ ion. chegg.com The d-orbitals split such that the d_x²-y² orbital is highest in energy due to its direct overlap with the ligand σ orbitals.

| Orbital Symmetry | Primary Metal Contribution | Primary Ligand Contribution | Bonding Character |

|---|---|---|---|

| a₁g | d_z², s | σ | σ-bonding |

| b₁g | d_x²-y² | σ | σ-antibonding (LUMO+n) |

| b₂g | d_xy | π | π-bonding |

| e_g | d_xz, d_yz | π | π-bonding |

| a₂u | p_z | π | π-bonding (HOMO-n) |

| e_u | p_x, p_y | σ, π* | σ-bonding, π-backbonding |

In the solid state, disodium (B8443419) tetracyanoplatinate hydrate (B1144303) forms crystalline structures where the planar [Pt(CN)₄]²⁻ units stack into one-dimensional chains. researchgate.net The electronic structure of the individual anion directly influences the nature and strength of the intermolecular interactions within these chains. The most significant of these is the Pt-Pt interaction, a type of metallophilic interaction. researchgate.net

Band Structure Theory for One-Dimensional Systems

The stacking of [Pt(CN)₄]²⁻ complexes creates a periodic potential along the chain, making band structure theory an appropriate model for describing the collective electronic behavior. libretexts.orgillinois.edu In this model, the discrete molecular orbitals of the individual anions broaden into continuous energy bands. The width, or dispersion, of these bands is determined by the degree of orbital overlap between adjacent units. libretexts.org

The most important band arises from the overlap of the d_z² orbitals along the platinum chain, forming a dσ band. In the unoxidized K₂[Pt(CN)₄]·3H₂O, a related compound, this d_z² band is completely filled, leading to insulating or semiconducting behavior. libretexts.org The overlap of d_xz and d_yz orbitals with ligand π orbitals forms dπ bands, and the d_xy orbitals form a dδ band, both of which are also filled. The lowest unoccupied band is typically the σ* band derived from the p_z orbitals. libretexts.org The energy gap between the highest filled band (valence band) and the lowest empty band (conduction band) determines the electronic properties of the material. libretexts.org

A key concept in these one-dimensional systems is the Peierls distortion, a phenomenon where a 1-D metallic system can lower its energy by undergoing a lattice distortion that opens up a band gap at the Fermi level, turning the material into a semiconductor or insulator. illinois.edu

Delocalized Exciton (B1674681) States and Self-Trapped States

Upon photoexcitation, an electron is promoted to a higher energy level, creating an electron-hole pair known as an exciton. In the one-dimensional chains of tetracyanoplatinate, this exciton may not be confined to a single [Pt(CN)₄]²⁻ unit. Instead, it can be delocalized over several molecules due to the excitonic coupling between adjacent units. nih.govaps.org This delocalization is facilitated by the overlap of orbitals along the Pt-Pt axis.

The extent of exciton delocalization depends on the competition between the transfer interaction energy (J) and the exciton-phonon coupling strength, which promotes localization. nih.gov When the coupling between molecules is strong, a delocalized, or "free," exciton state is formed. nih.gov This delocalized state can lead to phenomena like superradiance, where the radiative decay rate is enhanced because the transition dipole moments of the coherently coupled molecules add up. aps.orgosti.gov

However, the exciton can interact with lattice vibrations (phonons) and become localized, or "self-trapped." A self-trapped exciton (STE) is an exciton that becomes trapped in a local deformation of the lattice that it creates itself. The emission from these materials is often from these lower-energy STE states, resulting in a large Stokes shift between the absorption and emission peaks. The dynamics between free and self-trapped exciton states are fundamental to understanding the luminescence properties of these platinum chain compounds.

Electron Transfer Processes

Electron transfer (ET) is a fundamental process that can occur in these systems, particularly upon photoexcitation. In the context of the one-dimensional chain, ET can occur between adjacent [Pt(CN)₄]²⁻ units. The formation of metal-metal-to-ligand charge transfer (MMLCT) excited states is a key photophysical process. researchgate.net This involves the promotion of an electron from a bonding orbital with significant metal-metal character (like the one formed from d_z² overlap) to an antibonding ligand-centered orbital (like a π* orbital of the cyanide ligands).

Dinuclear platinum(II) complexes, which can be seen as the smallest unit of a one-dimensional chain, have been studied extensively to understand these processes. researchgate.net Ultrafast spectroscopic techniques have been employed to follow the dynamics of photoinduced metal-metal bond formation and subsequent relaxation pathways, which can include intersystem crossing and vibrational coherence. researchgate.net The efficiency of these ET processes is highly dependent on the Pt-Pt distance and the relative orientation of the stacked units, which are governed by the crystal packing forces.

Supramolecular Chemistry and Self Assembly of Tetracyanoplatinate Systems

Formation of Quasi One-Dimensional Chains

In the solid state, the [Pt(CN)₄]²⁻ units stack one on top of the other, creating columns or chains. The distance between the platinum atoms within these chains is a critical parameter that influences the electronic band structure and, consequently, the material's properties. For instance, in some partially oxidized tetracyanoplatinate complexes, this distance can be remarkably short, leading to enhanced electrical conductivity along the chain axis. osti.gov While an ideal one-dimensional chain would theoretically not exhibit long-range order at finite temperatures due to fluctuations, the interchain interactions in these quasi-one-dimensional systems are sufficient to establish a three-dimensional crystal lattice. aps.org The formation of these chains is a fundamental aspect of the supramolecular chemistry of tetracyanoplatinates, setting the stage for more complex architectures.

Two-Dimensional and Three-Dimensional Coordination Polymers

While one-dimensional chains are a common motif, the supramolecular assembly of tetracyanoplatinate systems can extend into higher dimensions, forming two-dimensional (2D) and three-dimensional (3D) coordination polymers. This increase in dimensionality is typically achieved by incorporating secondary building units or linkers that can bridge the one-dimensional chains.

Influence of Counterions on Self-Assembly and Pt-Pt Stacking

The nature of the counterion plays a pivotal role in dictating the self-assembly and the resulting Pt-Pt stacking in tetracyanoplatinate salts. The size, charge, and coordination preferences of the cation directly influence the packing of the [Pt(CN)₄]²⁻ anions and, consequently, the inter-platinum distance.

| Cation | Typical Coordination Number in Hydrates | Influence on Stacking |

| Na⁺ | 5 or 6 | Influences inter-chain spacing through coordination with water and cyanide ligands. nih.gov |

| K⁺ | 6 | Can participate in hydrogen bonding networks with water and cyanide ligands, affecting packing. researchgate.net |

| Rb⁺ | Varies | Larger ionic radius can lead to different packing motifs and potentially shorter Pt-Pt distances in some structures. osti.gov |

Solvent-Assisted Supramolecular Assembly Mechanisms

The solvent from which a supramolecular system is crystallized plays a critical role in the assembly process, often directing the final structure. In the case of disodium (B8443419) tetracyanoplatinate hydrate (B1144303), water is not merely a passive medium but an active participant in the formation of the crystal lattice.

Role of Charged Moieties in Self-Assembly Behavior

The self-assembly of disodium tetracyanoplatinate hydrate is fundamentally governed by the electrostatic interactions between the charged moieties: the disodium cations (Na⁺) and the tetracyanoplatinate anions ([Pt(CN)₄]²⁻). These Coulombic forces are the primary drivers for the formation of the ionic crystal lattice.

The arrangement of these charged species in the solid state is a delicate balance between maximizing attractive cation-anion interactions and minimizing repulsive anion-anion and cation-cation interactions. The square planar geometry of the [Pt(CN)₄]²⁻ anion allows for the close packing of the platinum centers, which is favorable for the weak Pt-Pt interactions. The sodium cations then fill the voids between the anionic stacks, effectively shielding the negative charges and holding the structure together.

Coordination Chemistry of the Tetracyanoplatinate Anion

Ligand Binding Modes and Reactivity

The [Pt(CN)₄]²⁻ anion typically adopts a square planar geometry, a common configuration for d⁸ metal complexes. The cyanide ion (CN⁻) is a classic example of an ambidentate ligand, possessing the ability to coordinate to a metal center through either its carbon or nitrogen atom. rsc.org In the isolated tetracyanoplatinate(II) anion, the four cyanide ligands are bound to the platinum(II) center through their carbon atoms.

In terms of reactivity, the tetracyanoplatinate(II) complex is not merely a passive structural component. It has been shown to actively participate in chemical reactions, notably as a catalyst in ligand substitution reactions of platinum(IV) complexes. Research has demonstrated that [Pt(CN)₄]²⁻ can catalyze the interconversion of trans-dihalotetracyanoplatinate(IV) species, such as the halide exchange between trans-[Pt(CN)₄Cl₂]²⁻ and bromide ions. This catalytic activity proceeds through a bridged redox mechanism, where the reactivity is significantly influenced by the other inert ligands present in the coordination sphere of both the platinum(II) catalyst and the platinum(IV) substrate.

Formation of Heteronuclear Complexes with Other Metal Cations (e.g., Th(IV), Cd(II), Cu(II), Zn(II))

The terminal nitrogen atoms of the cyanide ligands in the [Pt(CN)₄]²⁻ anion are available for coordination with other metal cations, leading to the formation of a vast family of heteronuclear complexes. The ability of the cyanide ligand to bridge between different metal centers is a cornerstone of this chemistry, creating robust, multidimensional frameworks.

The assembly of tetracyanoplatinate(II) anions with various metal cations frequently results in the formation of coordination polymers with distinct dimensionalities.

Complexes with Divalent Cations (Cu(II), Zn(II), Cd(II)): With divalent transition metal cations such as copper(II), zinc(II), and cadmium(II), the tetracyanoplatinate anion readily forms cyanide-bridged polymeric structures. A well-studied series of compounds has the general formula [M(hepH)₂Pt(μ-CN)₂(CN)₂]n, where M can be Cu(II), Zn(II), or Cd(II), and hepH represents 2-pyridineethanol. rsc.org In these complexes, the [Pt(CN)₄]²⁻ unit uses two of its cyanide ligands in a trans position to bridge to two adjacent M(II) centers, creating one-dimensional (1-D) linear chains. rsc.org These chains can be further organized into three-dimensional supramolecular networks via intermolecular forces like hydrogen bonding. rsc.org

Complexes with Tetravalent Cations (Th(IV)): The formation of heteronuclear complexes extends to tetravalent actinides. Recently, the synthesis and structural characterization of a novel actinide tetracyanoplatinate involving thorium(IV) has been reported. rsc.org In this structure, the tetracyanoplatinate anions bridge Th(IV) centers, creating a polymeric network. This demonstrates that the strong Lewis acidity of Th(IV) can drive the formation of stable, bridged structures with the tetracyanoplatinate anion.

| Complex Formula | Metal Cations | Crystal System | Structural Motif |

|---|---|---|---|

| [Cu(hepH)₂Pt(μ-CN)₂(CN)₂]n | Cu(II), Pt(II) | Triclinic | 1-D Cyanide-Bridged Linear Chains rsc.org |

| [Zn(hepH)₂Pt(μ-CN)₂(CN)₂]n | Zn(II), Pt(II) | Triclinic | 1-D Cyanide-Bridged Linear Chains rsc.org |

| [Cd(hepH)₂Pt(μ-CN)₂(CN)₂]n | Cd(II), Pt(II) | Monoclinic | 1-D Cyanide-Bridged Linear Chains rsc.org |

In cyanide-bridged heteronuclear complexes, the secondary metal cation invariably coordinates to the nitrogen atom of the cyanide ligand. The specific geometry around this secondary metal is dictated by its own coordination preferences and the other ligands present.

For the [M(hepH)₂Pt(μ-CN)₂(CN)₂]n (M = Cu, Zn, Cd) series, each M(II) ion is coordinated by two nitrogen atoms from the bridging cyanide groups and four nitrogen atoms from two chelating 2-pyridineethanol ligands. rsc.org This arrangement results in a distorted octahedral coordination environment around the Cu(II), Zn(II), and Cd(II) centers. rsc.org The platinum(II) ion maintains its square planar geometry, defined by the carbon atoms of the four cyanide groups. rsc.org

The coordination chemistry involving Thorium(IV) presents a particularly noteworthy case. A recently synthesized Th(IV)-tetracyanoplatinate complex exhibits what has been described as uncharacteristic Th–NC coordination. rsc.org Given the large ionic radius and high positive charge of Th(IV), it typically displays high coordination numbers, often 8, 9, or 10, with geometries such as capped square antiprismatic or bicapped square antiprismatic. nih.gov In the characterized Th-tetracyanoplatinate, the Th(IV) center is coordinated by the nitrogen atoms of the bridging cyanide ligands, forming a stable polymeric framework. This direct coordination to the nitrogen of the cyanide bridge is a key feature in extending the coordination chemistry of tetracyanoplatinates to the actinide series. rsc.org

| Feature | Description |

|---|---|

| Cations | Th(IV), Pt(II) rsc.org |

| Bridging Ligand | Cyanide (from [Pt(CN)₄]²⁻) rsc.org |

| Coordination Motif | Polymeric network with Th-NC-Pt linkages rsc.org |

| Thorium(IV) Coordination | Coordination to the nitrogen atom of the cyanide ligand, described as "uncharacteristic Th–NC coordination" rsc.org |

Advanced Materials Science Applications Derived from Disodium Tetracyanoplatinate Hydrate Research

Development of Materials with Tunable Optical Properties

The tetracyanoplatinate(II) anion is renowned for facilitating the creation of materials with highly tunable photoluminescent properties. In the solid state, the square-planar [Pt(CN)₄]²⁻ units can stack on top of one another, leading to significant platinum-platinum (Pt-Pt) interactions. The distance between these platinum atoms is a critical parameter that directly influences the material's electronic energy levels and, consequently, its emission color and efficiency.

When these anions are closely stacked, the overlap of their d-orbitals creates new electronic states. The energy of the emission, often arising from a metal-metal-to-ligand charge transfer (MMLCT) excited state, is exquisitely sensitive to the Pt-Pt separation. wikipedia.org Shorter distances lead to a greater degree of orbital overlap, lowering the energy of the excited state and shifting the luminescence to longer wavelengths (a red-shift). This principle allows for the fine-tuning of emission color from blue to red by controlling the crystal packing.

This control can be achieved by changing the counter-ions in the crystal lattice or by incorporating solvent molecules (hydrates). Different cations or the presence of water molecules alter the spacing and stacking arrangement of the tetracyanoplatinate anions, providing a clear mechanism for tuning the optical output. For instance, the Pt-Pt distance in highly hydrated, non-conductive salts is significantly longer than in partially oxidized, conductive salts. umb.edu Furthermore, some platinum chain compounds derived from tetracyanoplatinate are being investigated as vapochromic sensors—materials that change color upon exposure to specific vapors, highlighting a practical application of their tunable optical properties. umb.edu

Table 1: Comparison of Pt-Pt Distances in Various Tetracyanoplatinate Salts

| Compound | Pt-Pt Distance (Å) | Reference |

|---|---|---|

| Mg[Pt(CN)₄]·7H₂O | 3.16 | umb.edu |

| Ca[Pt(CN)₄]·5H₂O | 3.36 | umb.edu |

| Sr[Pt(CN)₄]·5H₂O | 3.58 | umb.edu |

| K₂[Pt(CN)₄]Br₀.₃·3H₂O (Krogmann's Salt) | 2.88 | umb.edu |

Precursors for the Synthesis of Other Platinum Complexes

Disodium (B8443419) tetracyanoplatinate hydrate (B1144303) is a key starting material, or precursor, for the synthesis of a unique class of materials known as partially oxidized tetracyanoplatinates. While the cyanide ligands are generally strongly bound to the platinum center, making simple ligand substitution reactions less common than for halo- or aqua-platinum complexes, the [Pt(CN)₄]²⁻ anion is the fundamental building block for creating one-dimensional chain compounds.

The most famous example is Krogmann's salt, K₂[Pt(CN)₄]Br₀.₃·3H₂O. Its synthesis involves the co-crystallization of the platinum(II) complex, K₂[Pt(CN)₄], with its oxidized platinum(IV) counterpart, K₂[Pt(CN)₄Br₂]. umb.edu This process results in a non-stoichiometric compound where the platinum atoms exist in an average oxidation state between +2 and +2.4. This partial oxidation is crucial for the material's properties. In this context, disodium tetracyanoplatinate serves as the foundational Pt(II) source, which, upon partial oxidation and crystallization with specific counter-ions, assembles into the highly ordered chain structure of a new complex material.

Therefore, its primary role as a precursor is not in the traditional sense of swapping out individual ligands, but in serving as the essential monomer unit for the bottom-up synthesis of extended, one-dimensional platinum-atom chains with novel collective electronic and optical properties.

Electrochemical Studies and Sensor Development

The electrochemical behavior of the tetracyanoplatinate(II) complex is central to both its synthesis into conductive materials and its potential use in sensor technologies. The platinum center in [Pt(CN)₄]²⁻ can be oxidized, a process that can be studied using techniques like cyclic voltammetry. ossila.comlibretexts.orgacs.org This technique provides valuable information about the oxidation potential and stability of the resulting species. The oxidation of Pt(II) to higher oxidation states (e.g., Pt(IV)) is the key step in forming the partially oxidized chains found in conductive salts. umb.educdmf.org.br

The electrochemical properties of platinum-based materials make them attractive for sensor development. While direct application of disodium tetracyanoplatinate in commercial sensors is not widespread, research into related systems demonstrates the potential. For example, platinum nanoparticles are recognized for their stability, conductivity, and catalytic activity in electrochemical sensors. The development of vapochromic sensors based on platinum chain compounds, which change color and could potentially produce an electrical signal in response to chemical vapors, is an active area of research. umb.edu The sensitivity of the electronic structure of tetracyanoplatinate assemblies to their environment suggests that they could be engineered into highly specific and sensitive electrochemical or optical sensing platforms.

Conductive Materials and Molecular Wires based on Pt-Pt Interactions

Perhaps the most significant application derived from tetracyanoplatinate research is the development of one-dimensional conductive materials, often described as "molecular wires." umb.edu This property arises directly from the strong Pt-Pt interactions in the stacked structures of partially oxidized tetracyanoplatinate salts.

In a simple, unoxidized salt like Na₂[Pt(CN)₄], the platinum atoms are spaced too far apart for significant orbital overlap, and the material is an electrical insulator. However, in a partially oxidized material like Krogmann's salt, two crucial changes occur: the Pt-Pt distance dramatically shortens to just 2.88 Å (only slightly longer than the 2.78 Å distance in platinum metal), and a continuous pathway for electron movement is created along the platinum atom chain. umb.edu

This structure results in highly anisotropic electrical conductivity; the material conducts electricity very well along the direction of the platinum chains but poorly in perpendicular directions. umb.edu This directional conductivity is a hallmark of a molecular wire. The ability to synthesize such structures using the tetracyanoplatinate anion as a self-assembling building block is of great interest for nanotechnology and molecular electronics, where the goal is to create circuit components on a molecular scale. umb.edu

Table 2: Electrical Conductivity of Tetracyanoplatinate-Based Materials

| Material | Key Feature | Conductivity | Reference |

|---|---|---|---|

| Hydrated Tetracyanoplatinate Salts (e.g., Mg[Pt(CN)₄]·7H₂O) | Large Pt-Pt separation (>3.1 Å), Unoxidized Pt(II) | Insulator | umb.edu |

| Krogmann's Salt (K₂[Pt(CN)₄]Br₀.₃·3H₂O) | Short Pt-Pt separation (~2.88 Å), Partially Oxidized Pt | Excellent, highly anisotropic conductor | umb.edu |

Future Research Directions and Emerging Trends

Exploration of Novel Tetracyanoplatinate Derivatives

The structural versatility of the tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, provides a rich platform for the synthesis of novel derivatives with unique properties. Future research is increasingly focused on the strategic modification of this core unit to create complex, functional materials. Key areas of exploration include the development of heterometallic assemblies and the functionalization of the tetracyanoplatinate moiety.

One promising avenue of research is the creation of heterometallic tetracyanoplatinate assemblies . By incorporating different metal ions into the crystal lattice, researchers can fine-tune the material's electronic and magnetic properties. A significant area of interest is the combination of tetracyanoplatinates with lanthanide ions (Ln³⁺). These lanthanide-tetracyanoplatinate coordination polymers exhibit fascinating luminescence properties, stemming from the energy transfer between the [Pt(CN)₄]²⁻ units and the lanthanide centers. mdpi.comrsc.orgnih.govrsc.orgresearchgate.net For instance, the synthesis of europium tetracyanoplatinate complexes has demonstrated the potential for creating materials with tunable light-emitting properties. mdpi.com The resulting compounds, such as [Eu₂(Pt(CN)₄)₃(H₂O)₁₂]·4C₁₁H₆N₂O·6H₂O, showcase complex structures where the lanthanide and platinum centers are linked by the cyanide ligands. mdpi.com Research in this area is driven by the quest for new materials for applications in optical devices, sensors, and imaging agents. mdpi.com

Another major trend is the functionalization of the tetracyanoplatinate complex itself . This involves the synthesis of mixed-ligand complexes where one or more of the cyanide ligands are replaced by other functional groups. nih.govacs.org This approach allows for the introduction of specific chemical functionalities, leading to materials with tailored properties for applications such as chemical sensing. nih.govnih.govmdpi.comresearchgate.netrsc.org For example, zinc tetracyanoplatinate, ZnPt(CN)₄, has been shown to be an effective and reversible luminescence-based sensor for ammonia (B1221849). nih.gov The interaction between the ammonia molecules and the zinc centers perturbs the electronic structure of the material, leading to a detectable change in its luminescent properties. nih.gov Future work will likely explore the incorporation of a wider variety of organic and inorganic ligands to create sensors for a broader range of analytes and to enhance their sensitivity and selectivity. mdpi.com

| Type of Derivative | Examples | Key Research Focus | Potential Applications |

| Heterometallic Assemblies | Lanthanide-Tetracyanoplatinate Coordination Polymers (e.g., with Eu³⁺, Gd³⁺, Tb³⁺) mdpi.comrsc.orgnih.gov | Tuning of luminescence and magnetic properties through metal-metal interactions. | Optical materials, magnetic materials, sensors. |

| Mixed-Ligand Complexes | [Pt(C^N)(p-MeC₆H₄)(CN)]⁻ nih.govacs.org | Introduction of specific functionalities to alter electronic and reactive properties. | Catalysis, functional materials with tailored electronic properties. |

| Functionalized Surfaces | ZnPt(CN)₄ for ammonia sensing nih.gov | Development of materials with responsive optical or electronic properties for analyte detection. | Chemical sensors, environmental monitoring. |

Advanced Characterization Techniques for Supramolecular Assemblies

Understanding the intricate three-dimensional arrangements of tetracyanoplatinate-based supramolecular assemblies is crucial for correlating their structure with their function. To this end, researchers are increasingly relying on a suite of advanced characterization techniques that provide unprecedented insight into the architecture and dynamics of these complex materials.

Cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET) have emerged as powerful tools for visualizing the high-resolution structures of supramolecular assemblies in a near-native state. nih.govproquest.comrsc.orgnih.gov These techniques, which involve flash-freezing samples in a thin layer of vitreous ice, avoid the artifacts often associated with traditional electron microscopy sample preparation methods. proquest.com Cryo-ET, in particular, allows for the three-dimensional reconstruction of complex, non-crystalline assemblies, providing detailed information about their morphology and internal organization. nih.govnih.gov This is especially valuable for characterizing the extended network structures common in tetracyanoplatinate coordination polymers.

To probe the dynamic behavior of these assemblies, time-resolved spectroscopy techniques are being employed. nih.govwikipedia.orgresearchgate.netrp-photonics.comyoutube.com These methods use ultrashort laser pulses to initiate a process (e.g., photoexcitation) and then monitor the subsequent changes in the system's spectroscopic signature as a function of time. wikipedia.orgrp-photonics.com This allows researchers to study dynamic processes such as energy transfer, charge transfer, and structural rearrangements on timescales ranging from femtoseconds to seconds. nih.govresearchgate.net For luminescent tetracyanoplatinate derivatives, time-resolved fluorescence and absorption spectroscopy can provide critical information about the excited-state dynamics that govern their optical properties. wikipedia.org

Advances in X-ray diffraction (XRD) continue to provide essential information about the crystalline structure of tetracyanoplatinate materials. nih.govhelixbiostructures.comspringernature.comicdd.com Modern synchrotron sources and high-speed detectors have significantly enhanced the speed and resolution of XRD data collection, enabling the study of smaller and more complex crystals. helixbiostructures.com Techniques such as micro-focus beamlines are particularly important for analyzing the small crystalline domains often found in supramolecular assemblies. helixbiostructures.com For oriented samples, such as fibers or magnetically aligned solutions, XRD can provide even more detailed structural information. nih.gov

| Technique | Information Obtained | Relevance to Tetracyanoplatinates |

| Cryo-Electron Microscopy (Cryo-EM) / Cryo-Electron Tomography (Cryo-ET) nih.govrsc.orgnih.gov | High-resolution 3D structure of non-crystalline or complex assemblies in a hydrated state. | Elucidation of the morphology and connectivity of extended coordination polymers and other supramolecular structures. |

| Time-Resolved Spectroscopy (e.g., fluorescence, absorption) nih.govwikipedia.orgresearchgate.net | Dynamics of excited states, energy transfer pathways, and structural rearrangements. | Understanding the mechanisms of luminescence and photo-induced processes in functional derivatives. |

| Advanced X-ray Diffraction (XRD) nih.govhelixbiostructures.comspringernature.com | Precise atomic positions in crystalline materials, bond lengths, and angles. | Determination of the fundamental crystal structure, which dictates the bulk properties of the material. |

Computational Design of Functional Tetracyanoplatinate Materials

In parallel with experimental advances, computational methods are playing an increasingly vital role in the design and prediction of novel tetracyanoplatinate materials with desired properties. By simulating the behavior of these compounds at the atomic and electronic levels, researchers can screen potential candidates, understand structure-property relationships, and guide synthetic efforts.

Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the accurate calculation of the electronic structure of molecules and solids. acs.orgaps.orgyoutube.comnih.govresearchgate.net For tetracyanoplatinate systems, DFT can be used to predict properties such as bond energies, electronic band gaps, and optical absorption spectra. acs.orgaps.org This information is critical for understanding the origin of their color, luminescence, and conductivity. DFT calculations can also be used to study the interaction of tetracyanoplatinate complexes with other molecules, which is essential for designing materials for sensing and catalysis. nih.gov

Molecular Dynamics (MD) simulations provide a powerful tool for studying the self-assembly and dynamic behavior of tetracyanoplatinate-based supramolecular structures. nih.govnih.gov By simulating the motions of atoms and molecules over time, MD can reveal how individual building blocks organize into larger architectures. nih.gov This is particularly useful for understanding the formation of coordination polymers and other complex assemblies in solution. MD simulations can also be used to predict the mechanical and thermal properties of these materials.

A significant emerging trend is the use of computational screening to accelerate the discovery of new functional materials. chemrxiv.org This approach involves using high-throughput computations to evaluate the properties of a large number of candidate structures. For example, a computational screening study could be used to identify tetracyanoplatinate derivatives with optimal electronic properties for a specific application. By combining computational screening with machine learning, it may be possible to develop predictive models that can rapidly identify promising new materials for synthesis and experimental characterization. chemrxiv.org

| Computational Method | Key Capabilities | Application to Tetracyanoplatinates |

| Density Functional Theory (DFT) acs.orgaps.orgyoutube.com | Calculation of electronic structure, bond energies, and spectroscopic properties. | Predicting optical and electronic properties; understanding bonding and reactivity. |

| Molecular Dynamics (MD) nih.govnih.gov | Simulation of self-assembly processes and dynamic behavior of large systems. | Modeling the formation of supramolecular architectures; predicting material properties. |

| Computational Screening chemrxiv.org | High-throughput evaluation of candidate materials. | Accelerating the discovery of new functional tetracyanoplatinate derivatives with desired properties. |

Q & A

Basic Question: What are the optimal synthetic routes for disodium platinum tetracyanide hydrate, and how can purity be verified?

Methodological Answer:

The synthesis typically involves ion exchange from potassium tetracyanoplatinate(II) (K₂Pt(CN)₄) using sodium salts (e.g., Na₂CO₃ or NaOH) under controlled pH conditions. For example, dissolving K₂Pt(CN)₄ in water and adding excess Na₂CO₃ precipitates Na₂Pt(CN)₄·xH₂O after filtration and recrystallization . Purity verification requires:

- X-ray Diffraction (XRD): Compare lattice parameters with reference data (e.g., CCDC 1849000 for related hydrates) to confirm crystallinity .

- Elemental Analysis: Quantify Na, Pt, and CN⁻ via ICP-OES for metals and potentiometric titration for cyanide .

- Thermogravimetric Analysis (TGA): Determine hydration state (x) by measuring mass loss at 100–150°C .

Advanced Question: How does the hydration state (x) influence the compound’s electronic structure and catalytic properties?

Methodological Answer:

Hydration alters ligand field symmetry and Pt(II) coordination geometry, impacting d-orbital splitting and redox behavior. To investigate:

- Single-Crystal XRD: Resolve Pt–CN bond lengths and angles in hydrated vs. anhydrous forms (e.g., monoclinic vs. tetragonal systems) .

- UV-Vis/NIR Spectroscopy: Monitor charge-transfer transitions (e.g., Pt→CN LMCT bands) to correlate hydration with optical gaps .

- Electrochemical Impedance Spectroscopy (EIS): Measure conductivity changes in hydrated films; higher x often increases ionic mobility but reduces Pt(II) catalytic activity for reactions like hydrogen evolution .

Basic Question: What spectroscopic techniques are critical for characterizing the cyanide ligands and platinum oxidation state?

Methodological Answer:

- FTIR Spectroscopy: Identify ν(C≡N) stretches (2100–2150 cm⁻¹) to confirm tetracyanide coordination. Peak splitting indicates bridging vs. terminal CN⁻ ligands .

- X-ray Photoelectron Spectroscopy (XPS): Analyze Pt 4f peaks (72–75 eV for Pt²⁺) and satellite features to rule out Pt⁴⁺ contamination .

- Raman Spectroscopy: Detect low-frequency Pt–CN vibrational modes (<500 cm⁻¹) to assess bond strength variations due to hydration .

Advanced Question: How can researchers resolve contradictions in reported magnetic properties of Na₂Pt(CN)₄·xH₂O?

Methodological Answer:

Discrepancies in magnetic susceptibility (e.g., diamagnetic vs. weakly paramagnetic behavior) may arise from trace Pt⁴⁺ impurities or ligand non-stoichiometry. To address:

- EPR Spectroscopy: Detect unpaired electrons from Pt⁴⁺ or radical species; absence of signals confirms pure Pt²⁺ .

- Synchrotron XAS: Compare Pt L₃-edge white-line intensities with reference compounds to quantify oxidation state homogeneity .

- DFT Calculations: Model spin states and ligand field effects to reconcile experimental data with theoretical predictions .

Basic Question: What are common contaminants in synthetic batches, and how are they mitigated?

Methodological Answer:

- Pt⁴⁺ Impurities: Arise from incomplete reduction or oxidation during synthesis. Mitigate by adding ascorbic acid as a reductant and working under inert atmospheres .

- Residual K⁺: Detect via flame photometry; remove via repeated washing with NaNO₃ solutions .

- Free Cyanide: Test using ion-selective electrodes; neutralize with FeSO₄ to form non-toxic Prussian blue analogs .

Advanced Question: What role does Na₂Pt(CN)₄·xH₂O play in designing luminescent materials or sensors?

Methodological Answer:

The compound’s tunable luminescence (via Jahn-Teller distortions) makes it suitable for:

- Luminescent Probes: Functionalize with organic ligands (e.g., terpyridine) to enhance emission quantum yields; monitor via time-resolved fluorescence spectroscopy .

- Oxygen Sensors: Embed in polymer matrices and measure luminescence quenching efficiency (Stern-Volmer plots) at varying O₂ concentrations .

- X-ray Storage Phosphors: Test afterglow properties using synchrotron radiation; correlate with Pt–CN stacking distances .

Basic Question: How is the hydration level (x) quantitatively determined?

Methodological Answer:

- Karl Fischer Titration: Directly measure H₂O content in solid samples .

- TGA-DSC: Track endothermic peaks (50–200°C) corresponding to H₂O loss; integrate mass loss curves to calculate x .

- Powder XRD Rietveld Refinement: Refine occupancy parameters for H₂O molecules in the crystal lattice .

Advanced Question: Can Na₂Pt(CN)₄·xH₂O serve as a precursor for platinum nanomaterials?

Methodological Answer:

Yes, but requires careful decomposition:

- Thermal Reduction: Heat under H₂/N₂ to form Pt nanoparticles; monitor size distribution via TEM and SAED .

- Photochemical Reduction: Irradiate UV light in the presence of citrate stabilizers; track Pt⁰ formation via UV-Vis plasmon resonance (λ ≈ 260 nm) .

- Electrodeposition: Use Na₂Pt(CN)₄·xH₂O in plating baths; optimize potential and current density for uniform Pt coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.